2-Fluoro-5-(trifluoromethyl)phenacyl bromide CAS 202664-36-6 properties
2-Fluoro-5-(trifluoromethyl)phenacyl bromide CAS 202664-36-6 properties
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS 202664-36-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide, a highly functionalized aromatic α-bromoketone. It serves as a critical building block for researchers and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Importance
2-Fluoro-5-(trifluoromethyl)phenacyl bromide, with CAS Registry Number 202664-36-6, is a key intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a phenacyl bromide core, substituted with two potent electron-withdrawing groups: a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 5-position of the phenyl ring.
The strategic incorporation of fluorine and trifluoromethyl moieties is a cornerstone of modern medicinal chemistry. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, this reagent is of considerable interest for synthesizing novel pharmaceuticals, agrochemicals, and advanced materials.[4][5] As an α-bromoketone, its primary utility lies in its high reactivity toward nucleophiles, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds.[4][6][7]
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this molecule dictates its physical properties and chemical behavior. Key identifying information and properties are summarized below.
Table 1: Core Properties of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide
| Property | Value | Source(s) |
| CAS Number | 202664-36-6 | [1][8] |
| Molecular Formula | C₉H₅BrF₄O | [1] |
| Molecular Weight | 285.03 g/mol | [1][8] |
| Synonyms | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one, 2-Bromo-2'-fluoro-5'-(trifluoromethyl)acetophenone | [8] |
| Appearance | Light yellow solid | [9] |
| Melting Point | 15-17 °C | [8][10] |
| Purity | Typically ≥95% | [1][8] |
| Key Functional Groups | Ketone, Aryl Halide (F), Alkyl Halide (Br), Trifluoromethyl | |
| Sensitivity | Lachrymatory | [10] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the structure can be unequivocally confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal the aromatic protons and the characteristic singlet for the methylene (-CH₂Br) protons. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the two distinct fluorine-containing groups.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
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Infrared (IR) Spectroscopy: A strong absorption peak corresponding to the carbonyl (C=O) stretch would be prominent.
Supplier documentation typically provides access to NMR, HPLC, and LC-MS data for batch-specific verification.[1]
Synthesis and Mechanistic Rationale
The most direct and common method for preparing 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is through the α-bromination of its corresponding ketone precursor, 2-fluoro-5-(trifluoromethyl)acetophenone.[11] This reaction is a cornerstone of organic synthesis.[7]
General Synthetic Pathway
The reaction involves the electrophilic substitution of a bromine atom onto the carbon alpha to the carbonyl group. This can be achieved using elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst.
Caption: Synthetic workflow for 2-Fluoro-5-(trifluoromethyl)phenacyl bromide.
Protocol: α-Bromination of 2-Fluoro-5-(trifluoromethyl)acetophenone
Self-Validating System: This protocol's success is validated by the disappearance of the bromine color and confirmed by TLC or LC-MS analysis showing the consumption of the starting ketone and the formation of the higher molecular weight product.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve the starting ketone, 2-fluoro-5-(trifluoromethyl)acetophenone, in a suitable solvent such as glacial acetic acid or anhydrous ether.[12][13]
-
Catalyst (Optional but Recommended): For reactions in ether, a catalytic amount of anhydrous aluminum chloride can be added to facilitate the reaction.[13] For reactions in acetic acid, a small amount of HBr can act as a catalyst.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a low temperature and manage the evolution of hydrogen bromide (HBr) gas.
-
Causality: The electron-withdrawing nature of the substituted phenyl ring slightly deactivates the enolization of the ketone. The acid catalyst promotes the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic bromine.
-
-
Reaction Monitoring: The reaction mixture is typically stirred for several hours. The disappearance of the reddish-brown bromine color is a primary indicator of reaction progression. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured onto ice water to quench any unreacted bromine. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed sequentially with water, a dilute solution of sodium thiosulfate (to remove residual bromine), and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Chemical Reactivity: The Electrophilic α-Carbon
The reactivity of 2-Fluoro-5-(trifluoromethyl)phenacyl bromide is dominated by the electrophilic nature of the α-carbon, which is bonded to the bromine atom.[6] The adjacent carbonyl group and the electron-withdrawing phenyl ring both pull electron density away from this carbon, making it highly susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group.
Caption: General nucleophilic substitution at the α-carbon.
Key Applications in Synthesis
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Heterocycle Formation: It is an invaluable precursor for synthesizing a wide array of heterocycles, which are prevalent in pharmaceuticals. For example, reaction with thiourea derivatives yields substituted thiazoles, a common scaffold in drug discovery.
-
Enzyme Inhibition: The phenacyl bromide moiety is a classic alkylating agent. It can be incorporated into drug candidates designed to form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. The fluorine and CF₃ groups help tune the molecule's properties for specific biological targets.[11]
-
Intermediate for Complex Molecules: It serves as a versatile handle for adding the 2-fluoro-5-(trifluoromethyl)benzoylmethyl group to a larger molecule, a common strategy in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][5]
Safety and Handling
2-Fluoro-5-(trifluoromethyl)phenacyl bromide is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazards: The compound is classified as corrosive and is a lachrymator, meaning it causes irritation and tearing upon exposure to its vapors.[10] It can cause severe skin burns and eye damage.[14]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
-
-
Storage:
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]
Conclusion
2-Fluoro-5-(trifluoromethyl)phenacyl bromide is more than just a chemical intermediate; it is an enabling tool for modern chemical research. Its well-defined reactivity as an electrophile, combined with the beneficial properties imparted by its fluorine and trifluoromethyl substituents, makes it a high-value building block. For scientists and researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
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Fiveable. (n.d.). α-bromoketone Definition - Organic Chemistry Key Term. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenacyl bromide. Retrieved from [Link]
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ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
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Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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National Institutes of Health. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-(methylsulphonyl)phenacyl bromide. Retrieved from [Link]
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